molecular formula C4H3BrN2O B1603805 4-Bromo-2-hydroxypyrimidine CAS No. 548767-83-5

4-Bromo-2-hydroxypyrimidine

Cat. No. B1603805
M. Wt: 174.98 g/mol
InChI Key: XOHSNTLTQPMYPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing 4-bromo-2-hydroxypyrimidine. One approach involves the regioselective addition of organolithium reagents to halopyrimidines, favoring the formation of C-4 substituted products. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine leads to the desired compound. Additionally, reaction with N,N-dimethylethylenediamine affords the corresponding product exclusively .

Another method involves oxidative annulation, where anilines, aryl ketones, and DMSO serve as a methine equivalent, resulting in 4-arylpyrimidines .


Molecular Structure Analysis

The molecular structure of 4-bromo-2-hydroxypyrimidine has been optimized using both density functional theory (DFT) and Hartree-Fock (HF) methods. The dihedral angle N5–C2–O6–H10 is crucial, and the most stable geometry corresponds to a dihedral angle of 360° in the potential energy curve .


Chemical Reactions Analysis

The reactivity of 4-bromo-2-hydroxypyrimidine lies predominantly at the C-4 position. It can participate in nucleophilic aromatic substitution (SNAr) reactions due to the highly electron-deficient nature of the pyrimidine ring. These reactions are facilitated by readily available halopyrimidines as starting materials .


Physical And Chemical Properties Analysis

  • HPLC purity : ≥96.0% .

properties

IUPAC Name

6-bromo-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHSNTLTQPMYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621968
Record name 6-Bromopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-hydroxypyrimidine

CAS RN

548767-83-5
Record name 6-Bromopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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